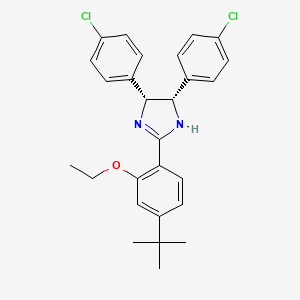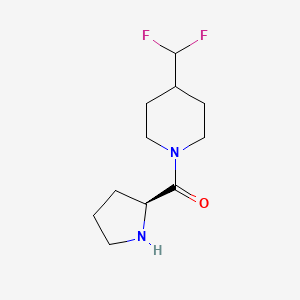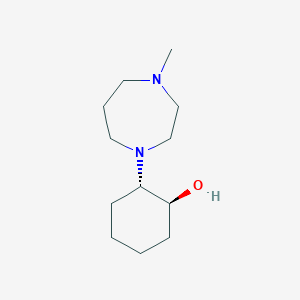
(1S,2S)-2-(4-methyl-1,4-diazepan-1-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-(4-methyl-1,4-diazepan-1-yl)cyclohexan-1-ol is a chiral compound that features a cyclohexane ring substituted with a diazepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(4-methyl-1,4-diazepan-1-yl)cyclohexan-1-ol typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, such as hydrogenation of benzene or cycloaddition reactions.
Introduction of the Diazepane Moiety: The diazepane ring can be introduced via nucleophilic substitution reactions, where a suitable precursor reacts with a diazepane derivative.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1S,2S) enantiomer. This can be achieved through chiral chromatography or the use of chiral auxiliaries.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation and cycloaddition reactions, followed by efficient chiral resolution techniques to ensure high yield and purity of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in (1S,2S)-2-(4-methyl-1,4-diazepan-1-yl)cyclohexan-1-ol can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated cyclohexane derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a fully saturated cyclohexane derivative.
Substitution: Formation of various substituted diazepane derivatives.
Scientific Research Applications
Chemistry
(1S,2S)-2-(4-methyl-1,4-diazepan-1-yl)cyclohexan-1-ol is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature makes it valuable in the study of stereochemistry and its effects on biological activity.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its diazepane moiety is of interest due to its presence in various pharmacologically active compounds.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which (1S,2S)-2-(4-methyl-1,4-diazepan-1-yl)cyclohexan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The diazepane moiety can interact with various molecular targets, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(4-methyl-1,4-diazepan-1-yl)cyclohexan-1-ol: The enantiomer of the compound , with different stereochemical properties.
2-(4-methyl-1,4-diazepan-1-yl)cyclohexanone: A ketone derivative that lacks the hydroxyl group.
2-(4-methyl-1,4-diazepan-1-yl)cyclohexane: A fully saturated derivative without the hydroxyl group.
Uniqueness
(1S,2S)-2-(4-methyl-1,4-diazepan-1-yl)cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of both a diazepane and a hydroxyl group
Properties
Molecular Formula |
C12H24N2O |
|---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
(1S,2S)-2-(4-methyl-1,4-diazepan-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H24N2O/c1-13-7-4-8-14(10-9-13)11-5-2-3-6-12(11)15/h11-12,15H,2-10H2,1H3/t11-,12-/m0/s1 |
InChI Key |
BIXNAQMJXOVGHQ-RYUDHWBXSA-N |
Isomeric SMILES |
CN1CCCN(CC1)[C@H]2CCCC[C@@H]2O |
Canonical SMILES |
CN1CCCN(CC1)C2CCCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S)-2-[(benzylamino)methyl]-1-(4-chloro-3-fluorophenyl)propane-1,3-diol](/img/structure/B13351205.png)
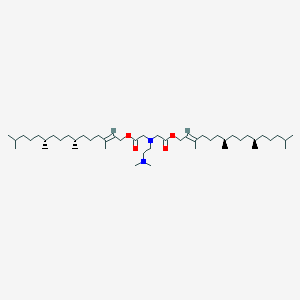


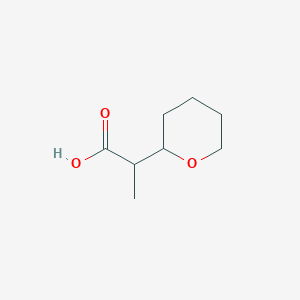
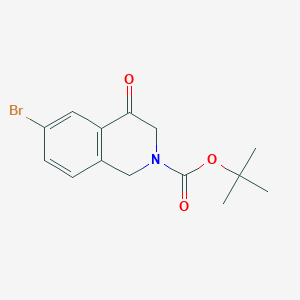
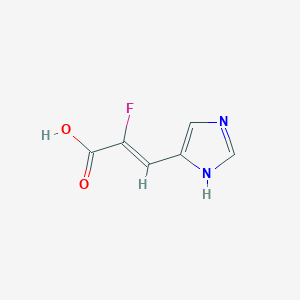
![3-(11-(4-(2-(Dimethylamino)ethyl)piperazin-1-yl)-10H-indolo[3,2-b]quinolin-10-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13351225.png)
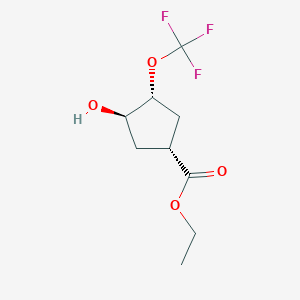
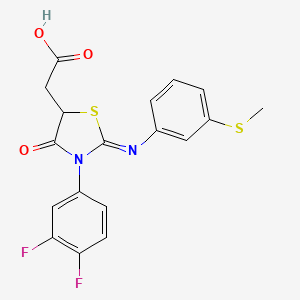
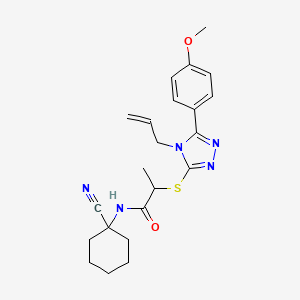
![2-[3-(Cyclohexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13351241.png)
